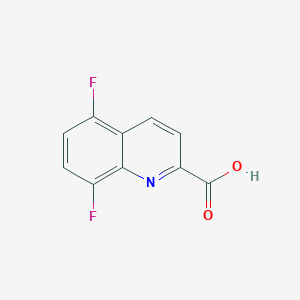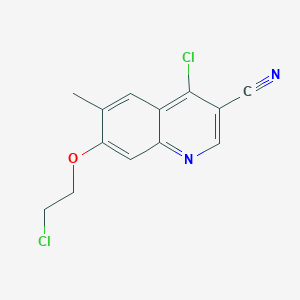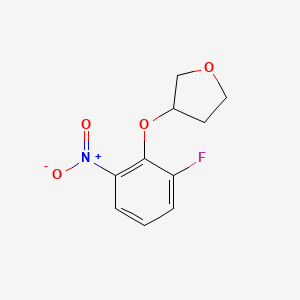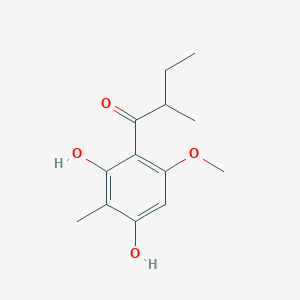
5,8-Difluoroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique properties, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 5,8-Difluoroquinoline-2-carboxylic acid involves several methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common approach is the electrophilic substitution of quinoline, which can yield a mixture of fluorinated quinolines, including this compound . Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
5,8-Difluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
5,8-Difluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s enhanced biological activity makes it useful in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit enzymes and disrupt biological processes. The exact pathways and targets can vary depending on the specific application, but the compound’s unique structure allows it to interact effectively with various biological molecules .
Comparison with Similar Compounds
5,8-Difluoroquinoline-2-carboxylic acid can be compared with other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
These compounds share similar structures but differ in the position and number of fluorine atoms. The unique positioning of the fluorine atoms in this compound imparts distinct properties, such as enhanced biological activity and specific reactivity patterns .
Properties
CAS No. |
920985-68-8 |
|---|---|
Molecular Formula |
C10H5F2NO2 |
Molecular Weight |
209.15 g/mol |
IUPAC Name |
5,8-difluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
AAAVRJABCLTHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12619511.png)


![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)
![3H-Imidazo[4,5-H][1,6]naphthyridine](/img/structure/B12619542.png)

![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)

![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)
![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)
